3-Amino-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
3-Amino-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound with the molecular formula C11H16N2O2 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of 4-methoxybenzylamine with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the amidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[(4-methoxyphenyl)methyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols .
Scientific Research Applications
3-Amino-N-[(4-methoxyphenyl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)amino]propanehydrazide
- N-(3-amino-4-methoxyphenyl)propanamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
3-Amino-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and anticancer activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
InChI Key |
SWNZTRLIBXKDAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN |
Origin of Product |
United States |
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